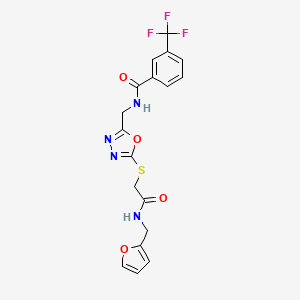

N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Description

This compound is a structurally complex 1,3,4-oxadiazole derivative characterized by three key features:

- 1,3,4-Oxadiazole core: A five-membered heterocyclic ring with nitrogen and oxygen atoms, known for metabolic stability and bioactivity in medicinal chemistry .

- 3-(Trifluoromethyl)benzamide substituent: The electron-withdrawing trifluoromethyl group improves lipophilicity and resistance to enzymatic degradation, a common strategy in drug design .

Synthetic routes for analogous compounds (e.g., via coupling reactions using 3-trifluoromethylbenzoic acid and oxalyl chloride) are documented, though yields vary significantly (12–50%) depending on substituents . Purity is typically confirmed via HPLC (>95%) and structural validation via NMR and ESI-MS .

Properties

IUPAC Name |

N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O4S/c19-18(20,21)12-4-1-3-11(7-12)16(27)23-9-15-24-25-17(29-15)30-10-14(26)22-8-13-5-2-6-28-13/h1-7H,8-10H2,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDWOIZNHVJGJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into the compound's biological properties, including its antimicrobial, anticancer, and other pharmacological effects.

Structural Overview

The compound features several key structural components:

- Furan Ring : Known for its role in various biological activities.

- Thiadiazole Moiety : Associated with antimicrobial and anticancer properties.

- Trifluoromethyl Group : Enhances lipophilicity and may influence biological interactions.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole structures often exhibit notable antimicrobial properties. For instance, derivatives of thiadiazole have been shown to disrupt bacterial cell walls, leading to cell death. The presence of the furan moiety in this compound may also contribute to antifungal activity, as furan-based compounds are known for their effectiveness against various fungal strains .

| Compound Type | Activity | Reference |

|---|---|---|

| Thiadiazole Derivatives | Antimicrobial | |

| Furan-Based Compounds | Antifungal | |

| Piperidine Derivatives | Diverse pharmacological effects |

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to interfere with specific cellular pathways. Studies on similar structures have demonstrated that modifications in the thiadiazole and furan rings can enhance cytotoxicity against cancer cell lines. For example, research has shown that certain derivatives exhibit IC50 values lower than established chemotherapeutic agents like doxorubicin, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects involves several pathways:

- DNA Intercalation : The furan ring can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The thiadiazole moiety may inhibit specific enzymes by binding to their active sites.

- Cell Signaling Interference : The trifluoromethyl group can modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in various biological assays:

- Antimicrobial Efficacy : A study demonstrated that thiadiazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential .

- Cytotoxicity Against Cancer Cell Lines : In vitro studies on compounds with similar structures revealed promising results against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, showcasing selectivity and potency comparable to existing treatments .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells, a critical mechanism for developing new anticancer therapies .

- Cell Line Studies : In vitro studies have shown that derivatives of this compound can selectively target various cancer cell lines, demonstrating promising IC50 values (a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function) .

Antimicrobial Properties

The presence of the thiadiazole and furan moieties suggests potential antimicrobial activity. Research has indicated:

- Broad-Spectrum Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .

- Comparison with Standard Antibiotics : Some derivatives have exhibited antibacterial activity comparable to established antibiotics like norfloxacin .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a related compound on human lung adenocarcinoma cells (A549). The results indicated that the compound significantly inhibited cell proliferation with an IC50 value of 23.30 ± 0.35 mM, suggesting it could be a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

Another research effort focused on synthesizing derivatives based on the core structure of N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide. These derivatives were tested against various bacterial strains, showing significant inhibition rates, particularly against resistant strains of E. coli and S. aureus .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

Functional Group Comparisons

- Trifluoromethyl vs.

- Thioether Linker vs. Direct Attachment : The thioethyl chain in the target compound may enhance binding to cysteine-rich enzymatic pockets (e.g., thioredoxin reductase) compared to rigid linkers in 6 or 19 .

- Furan vs. Benzodioxin : Furan’s smaller size and oxygen heteroatom favor π-π stacking and hydrogen bonding, whereas benzodioxin (in 19 ) provides steric bulk, possibly reducing target engagement .

Research Implications

- Drug Design : The trifluoromethyl group and thioether linker position this compound as a candidate for optimizing antifungal or enzyme-inhibitory activity.

- SAR Studies : Comparative data suggest that modifying the oxadiazole’s substituents (e.g., replacing furan with larger aromatics) could tune bioactivity and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

- Methodology : The synthesis involves multi-step organic reactions, including:

- Acylation : Coupling the furan-2-ylmethylamine moiety via amide bond formation .

- Thioether formation : Introducing the thiol group using reagents like thiourea or mercaptoacetic acid under controlled pH (6–7) and temperature (60–80°C) .

- Oxadiazole ring closure : Cyclization using dehydrating agents (e.g., POCl₃ or H₂SO₄) monitored by TLC (chloroform:methanol 9:1) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify amide bonds (δ 7.5–8.5 ppm for aromatic protons) and oxadiazole ring integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 485.12) .

- HPLC : Purity >95% using a C18 column with acetonitrile/water gradient .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Approach :

- Substituent variation : Replace the trifluoromethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on bioactivity .

- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, IC₅₀ <10 µM) and antimicrobial activity (MIC against S. aureus) .

- Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity for targets like EGFR or DHFR .

Q. How can contradictory bioactivity data between similar compounds be resolved?

- Case study : A related oxadiazole derivative showed potent anticancer activity (IC₅₀ = 2.3 µM) but weak antimicrobial effects (MIC >100 µg/mL) .

- Resolution strategies :

- Target profiling : Use kinome-wide screening or proteomics to identify off-target interactions .

- Solubility adjustment : Modify the benzamide group to enhance membrane permeability (logP <3) .

- Metabolic stability : Assess hepatic microsomal degradation to rule out rapid clearance .

Q. What methodologies are recommended for studying its mechanism of action?

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .

- Protein interaction assays : SPR or ITC to quantify binding kinetics with suspected targets (e.g., Kd = 120 nM for tubulin) .

- In vivo models : Xenograft studies in nude mice (dose: 25 mg/kg, i.p.) to validate efficacy and toxicity .

Key Challenges and Future Directions

- Challenge : Low aqueous solubility limits in vivo applicability.

- Solution : PEGylation or formulation in nanoliposomes .

- Future work : Explore synergistic effects with cisplatin in resistant cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.